molecular formula C8H14N2O B2984336 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol CAS No. 1343331-45-2

2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol

Cat. No.: B2984336
CAS No.: 1343331-45-2
M. Wt: 154.213
InChI Key: FZZFFYPMKPQMMY-UHFFFAOYSA-N
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Description

2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 2-methylpropan-1-ol in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions with an appropriate solvent such as ethanol or methanol.

Another method involves the use of 1-methyl-1H-pyrazole-5-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methylpropan-1-ol in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as distillation, crystallization, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major products include alcohols or amines.

    Substitution: The major products depend on the substituent introduced, such as halogenated or alkylated pyrazoles.

Scientific Research Applications

2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The pyrazole ring is known to interact with various biological targets, including enzymes and receptors, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol can be compared with other similar compounds such as:

    3-methyl-1H-pyrazol-5-ol: This compound has a similar pyrazole ring structure but lacks the 2-methylpropan-1-ol moiety.

    1-methyl-1H-pyrazol-5-amine: This compound has an amine group instead of the hydroxyl group.

    1-methyl-1H-pyrazol-5-carboxylic acid: This compound has a carboxylic acid group instead of the hydroxyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-methyl-3-(2-methylpyrazol-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7(6-11)5-8-3-4-9-10(8)2/h3-4,7,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZFFYPMKPQMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NN1C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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